N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE
Overview
Description
N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a tetrahydroquinoline sulfonyl group, and a phenylpropanamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the oxolane ring and the tetrahydroquinoline sulfonyl group. These intermediates are then coupled with the phenylpropanamide moiety under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with alternative functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(OXOLAN-2-YL)METHYL]-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE shares similarities with other sulfonyl-containing compounds and oxolane derivatives.
Other tetrahydroquinoline derivatives: These compounds also feature the tetrahydroquinoline moiety but may differ in their functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of an oxolane ring, a tetrahydroquinoline sulfonyl group, and a phenylpropanamide moiety. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c26-23(24-17-20-7-4-16-29-20)14-11-18-9-12-21(13-10-18)30(27,28)25-15-3-6-19-5-1-2-8-22(19)25/h1-2,5,8-10,12-13,20H,3-4,6-7,11,14-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQMDZWFCARIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.